molecular formula C10H7FO B077081 6-Fluoronaphthalen-2-OL CAS No. 13101-83-2

6-Fluoronaphthalen-2-OL

Cat. No. B077081
CAS RN: 13101-83-2
M. Wt: 162.16 g/mol
InChI Key: FFTKHYLSWWAPGC-UHFFFAOYSA-N
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Description

Fluoro-substituted naphthalenes are a class of aromatic compounds incorporating fluorine atoms into the naphthalene ring system. These compounds exhibit unique physical, chemical, and electronic properties due to the presence of fluorine, which is highly electronegative. This class of compounds finds applications in materials science, pharmaceuticals, and organic electronics due to their modified reactivity, stability, and photophysical properties compared to their non-fluorinated counterparts.

Synthesis Analysis

The synthesis of fluoro-substituted naphthalenes, such as 6-Fluoronaphthalen-2-OL, involves various strategies, including direct fluorination, cross-coupling reactions, and the use of fluoro-containing building blocks. A notable method includes the Julia-Kocienski olefination followed by oxidative photocyclization to introduce fluoro substituents into the naphthalene core, offering a pathway to regiospecifically fluorinated polycyclic aromatic hydrocarbons (Banerjee et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the molecular structure of fluoro-substituted naphthalenes. These analyses reveal how fluorine atoms influence the planarity, electronic distribution, and intermolecular interactions within the crystalline solid state, providing insights into their chemical reactivity and physical properties (Thandra et al., 2020).

Chemical Reactions and Properties

Fluoro-substituted naphthalenes participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, where the fluorine atom's presence can direct the course of reactions and influence the reactivity of the compound. Their chemical properties are also marked by their ability to act as intermediates in the synthesis of complex organic molecules and materials (Xiao et al., 2003).

Physical Properties Analysis

The physical properties of fluoro-substituted naphthalenes, including melting points, boiling points, and solubility, are significantly affected by the incorporation of fluorine atoms. These compounds often exhibit enhanced thermal stability and solubility in organic solvents, attributes beneficial for their application in high-performance materials and chemical synthesis (Yang & Hay, 1993).

Chemical Properties Analysis

The chemical properties of fluoro-substituted naphthalenes are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the electron-withdrawing effect of the fluorine atom. This reactivity profile enables their use in various organic transformations and the synthesis of fluorinated analogs of biologically active compounds (Svensson et al., 2002).

Scientific Research Applications

  • Fluorescence Studies:

    • 6-Fluoronaphthalen-2-OL derivatives, such as 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), are used as thiol-selective, polarity-sensitive fluorescent probes, especially in protein studies (Prendergast et al., 1983).
    • 6-Fluoronaphthalen-2-OL-based compounds, like 2-Bromoacetyl-6-methoxynaphthalene, serve as fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) analysis of carboxylic acids (Gatti et al., 1992).
  • Chemical Synthesis:

    • 6-Fluoronaphthalen-2-OL derivatives are used in synthesizing complex organic molecules. For instance, a practical alternative synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine was developed, overcoming scale-up challenges in previous methods (Zhu Zhijian et al., 2007).
    • The compound is also involved in a transition-metal-free synthesis of fluorinated naphthols, demonstrating a novel method for the conversion of simple 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols (Hammann et al., 2014).
  • Biological Applications:

    • 6-Fluoronaphthalen-2-OL-based molecules, such as 6-chloroacetyl-2-dimethylaminonaphthalene, have been synthesized as fluorogenic substrates and mechanistic probes for glutathione transferases in biochemistry (Svensson et al., 2002).
    • Environment-sensitive fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), derived from 6-Fluoronaphthalen-2-OL, are used as biological probes, exhibiting fluorescent properties valuable in monitoring protein-protein interactions (Vázquez et al., 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTKHYLSWWAPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611330
Record name 6-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoronaphthalen-2-OL

CAS RN

13101-83-2
Record name 6-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-fluorophenyl)acetyl chloride (5.0g; 29 mmol) in CH2Cl2 was added to AlCl3 (7.73g;58 mmol) in CH2Cl2 at −20° C. over 30 min. Trimethylsilyl acetylene (9.96g; 101.43 mmol) was added also over 30 min and stirred at −10° C. for 1h. The mixture was poured in ice and extracted with EtOAc. The organic phase was washed with water, NaHCO3 and brine. After purification by gel silica chromatography (10% EtOAc in hexane) 2.43 g (36%) of 3-(trimethylsilyl)-6-chloro-2-naphthol was collected. The desylilation was done with TFA in CH2Cl2 at rt overnight. Purification by gel silica chromatography (10% EtOAc in hexane) afforded the title compound in 69% yield.
Quantity
5 g
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reactant
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7.73 g
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9.96 g
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Yield
69%

Synthesis routes and methods II

Procedure details

A flask was charged with 2-fluoro-6-methoxynapthalene (3.80 g, 21.6 mmol) and dichloromethane (86 mL) and cooled to 0° C. in an icebath under a flow of nitrogen. A solution of borontribromide (26 mL of a 1M solution in dichloromethane, 25.9 mmol) was added via cannula. The reaction solution was stirred 15 minutes at 0° C., the cooling bath was removed and the reaction was stirred for 1.5 h at ambient temperature. The reaction was quenched by slowly adding excess 10% aqueous hydrochloric acid. The two-phased reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed (2x, brine), dried (Na2SO4), filtered and concentrated in vacuo to afford a brown gummy solid. Purification by flash chromatography (silica gel; 20% ethyl acetate/hexane) afforded the desired product (3.63 g, 91% yield). Recrystallization from cold ether/hexanes provided the title compound as a colorless powdery solid. mp 118°-120° C.; 1HNMR (300 MHz, DMSO-d6) δ 7.11-7.18 (m; 2H), 7.30 (td; J=9,9,3 Hz; 1H), 7.55 (dd; J=10.5,3 Hz; 1H), 7.73-7.79 (m; 2H), 9.73 (s; 1H).
Quantity
3.8 g
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reactant
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Quantity
86 mL
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solvent
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solution
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Wang, U Luchowska-Stanska… - Journal of medicinal …, 2020 - ACS Publications
… The organic layer was washed with water (10 mL) and brine (10 mL), dried (MgSO 4 ), and evaporated under reduced pressure to give 6-fluoronaphthalen-2-ol 8o as a tan solid (77 mg, …
Number of citations: 13 pubs.acs.org
S Godesi, JR Han, JK Kim, DI Kwak, J Lee, H Nada… - Pharmaceuticals, 2023 - mdpi.com
… The compound was prepared from 6-fluoronaphthalen-2-ol (36d) according to the general procedure for the Michael addition of phenol with acrylates. Purification via silica gel column …
Number of citations: 8 www.mdpi.com
X Xiao, J Feng, J Ma, X Xia, X Liu, J Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… 4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((1S,2R,5R)-5-vinylquinuclidin-2-yl)methoxy)pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol (4). To a solution of 49a (…
Number of citations: 3 pubs.acs.org
X Wang, S Allen, JF Blake, V Bowcut… - Journal of medicinal …, 2021 - ACS Publications
KRAS G12D , the most common oncogenic KRAS mutation, is a promising target for the treatment of solid tumors. However, when compared to KRAS G12C , selective inhibition of …
Number of citations: 222 pubs.acs.org

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